4-(Trimethylsilyl)-1,3-dithiolan-2-one
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Overview
Description
4-(Trimethylsilyl)-1,3-dithiolan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a dithiolanone ring. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-1,3-dithiolan-2-one typically involves the reaction of trimethylsilyl chloride with a suitable dithiolanone precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)-1,3-dithiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolanone ring to a dithiolane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are employed to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
4-(Trimethylsilyl)-1,3-dithiolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the modification of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)-1,3-dithiolan-2-one involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The dithiolanone ring can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl azide: Employed in azide-alkyne cycloaddition reactions.
Trimethylsilyl fluoride:
Uniqueness
4-(Trimethylsilyl)-1,3-dithiolan-2-one is unique due to its combination of a trimethylsilyl group and a dithiolanone ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these features .
Properties
CAS No. |
94719-18-3 |
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Molecular Formula |
C6H12OS2Si |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
4-trimethylsilyl-1,3-dithiolan-2-one |
InChI |
InChI=1S/C6H12OS2Si/c1-10(2,3)5-4-8-6(7)9-5/h5H,4H2,1-3H3 |
InChI Key |
SQKQVHBFFIHBKD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CSC(=O)S1 |
Origin of Product |
United States |
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